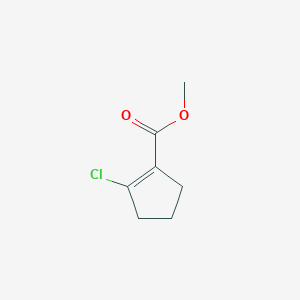
1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as methyl 2-chlorocyclopent-1-ene-1-carboxylate and has the molecular formula C7H9ClO2. In
Mechanism Of Action
The mechanism of action of methyl 2-chlorocyclopent-1-ene-1-carboxylate is not well-understood. However, it is known that this compound can undergo various chemical reactions, such as nucleophilic substitution, addition, and elimination reactions. These reactions can lead to the formation of different compounds, which can have various biological activities.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of methyl 2-chlorocyclopent-1-ene-1-carboxylate. However, studies have shown that this compound can interact with various enzymes and proteins, leading to changes in their activity. Additionally, it has been reported to exhibit antibacterial and antifungal activities.
Advantages And Limitations For Lab Experiments
One of the advantages of using methyl 2-chlorocyclopent-1-ene-1-carboxylate in lab experiments is its availability and ease of synthesis. Additionally, it can be used as a starting material for the synthesis of various other compounds. However, one of the limitations is the lack of information on its biological activities and mechanism of action.
Future Directions
There are several future directions for the study of methyl 2-chlorocyclopent-1-ene-1-carboxylate. One of the directions is to explore its potential applications in the field of medicinal chemistry. Additionally, further studies are needed to understand its mechanism of action and biological activities. Moreover, the synthesis of new compounds based on this compound can be explored for their potential applications in various fields.
Conclusion:
Methyl 2-chlorocyclopent-1-ene-1-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. It can be synthesized through various methods and has been used as a starting material for the synthesis of various other compounds. Although limited information is available on its biological activities and mechanism of action, it has been reported to exhibit antibacterial and antifungal activities. Further studies are needed to explore its potential applications in medicinal chemistry and to understand its mechanism of action and biological activities.
Synthesis Methods
The synthesis of methyl 2-chlorocyclopent-1-ene-1-carboxylate can be achieved through a series of chemical reactions. One of the methods involves the reaction of cyclopentadiene with maleic anhydride to form cis-2-cyclopentene-1,4-dicarboxylic acid. The resulting compound is then treated with thionyl chloride to obtain cis-2-chlorocyclopent-1-ene-1,4-dicarboxylic acid chloride. Finally, the esterification of the acid chloride with methanol yields methyl 2-chlorocyclopent-1-ene-1-carboxylate.
Scientific Research Applications
Methyl 2-chlorocyclopent-1-ene-1-carboxylate has been used in various scientific research studies. One of the significant applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of various other compounds. Additionally, it has been used as a reagent in the preparation of chiral building blocks for the synthesis of natural products.
properties
IUPAC Name |
methyl 2-chlorocyclopentene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENYKUCNYIQEBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458263 |
Source


|
| Record name | 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester | |
CAS RN |
66839-38-1 |
Source


|
| Record name | 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)
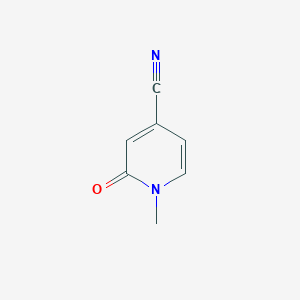
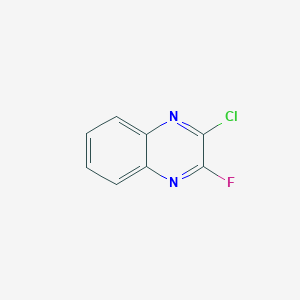
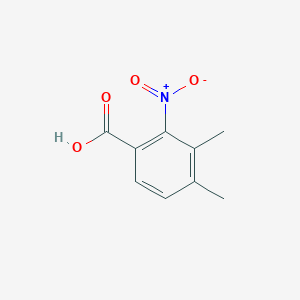
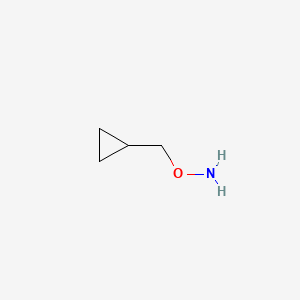
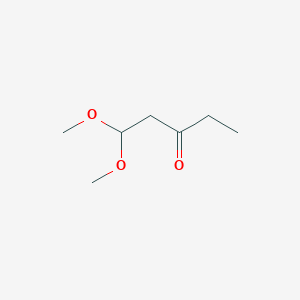
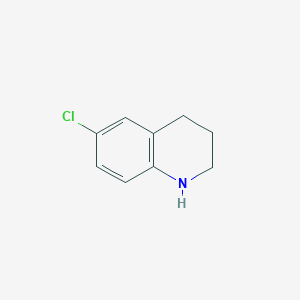
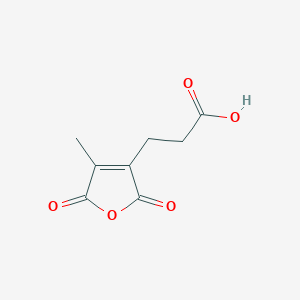
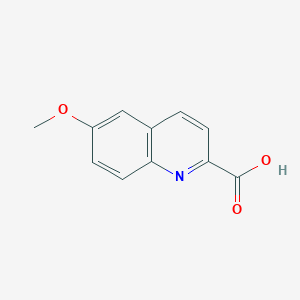
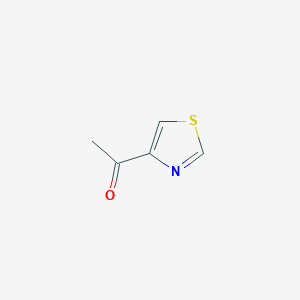
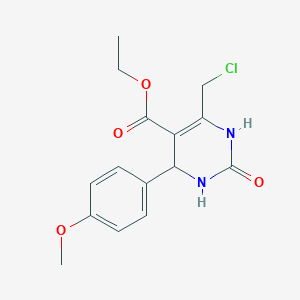
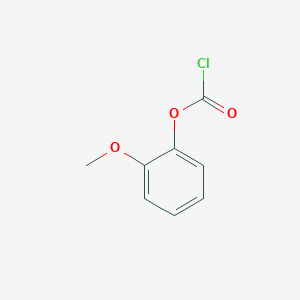
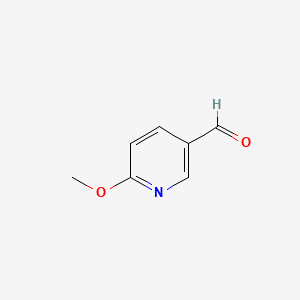
![5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1352768.png)